molecular formula C21H26N2O2 B5138861 2-(4-biphenylyloxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(4-biphenylyloxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5138861
M. Wt: 338.4 g/mol
InChI Key: HXZYQGRHTDCPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BPP or BPP-10c and is a selective antagonist for the sigma-1 receptor. This receptor is involved in a variety of physiological and pathological processes, including pain perception, addiction, and neurodegenerative diseases.

Scientific Research Applications

BPP-10c has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the sigma-1 receptor, including modulation of calcium signaling, inhibition of ion channels, and regulation of protein trafficking. These effects have been studied in a variety of cell types, including neurons, glial cells, and cancer cells. BPP-10c has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of pain and addiction.

Mechanism of Action

BPP-10c is a selective antagonist for the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in a variety of physiological and pathological processes. BPP-10c binds to the receptor and blocks its activity, leading to a variety of downstream effects. These effects include modulation of calcium signaling, inhibition of ion channels, and regulation of protein trafficking. The exact mechanism of action of BPP-10c is still being studied, but it is thought to involve interactions with other proteins and signaling pathways.
Biochemical and Physiological Effects:
BPP-10c has a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling in neurons and glial cells, leading to changes in synaptic plasticity and neuronal excitability. BPP-10c has also been shown to inhibit ion channels, leading to changes in membrane potential and cellular excitability. In addition, BPP-10c has been shown to regulate protein trafficking, leading to changes in the localization and function of specific proteins. These effects have been studied in a variety of cell types, including neurons, glial cells, and cancer cells.

Advantages and Limitations for Lab Experiments

BPP-10c has several advantages for use in lab experiments. It is a selective antagonist for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. BPP-10c is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are some limitations to the use of BPP-10c in lab experiments. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. In addition, the effects of BPP-10c on other sigma receptors and signaling pathways are not well understood, which limits its specificity in some experimental contexts.

Future Directions

There are several future directions for research on BPP-10c. One area of focus is the development of more selective and potent sigma-1 receptor antagonists. This would allow for more specific modulation of this receptor and could lead to new treatments for neurodegenerative diseases, pain, and addiction. Another area of focus is the study of the downstream effects of BPP-10c on specific signaling pathways and proteins. This could lead to a better understanding of the role of the sigma-1 receptor in normal physiology and disease. Finally, the development of new methods for delivering BPP-10c to specific tissues and cells could improve its effectiveness in in vivo experiments.

Synthesis Methods

The synthesis of BPP-10c involves several steps. The first step is the synthesis of 4-biphenylylboronic acid, which is then reacted with 1-chloro-4-(methylamino)butane to form the intermediate product. The intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product, BPP-10c. The synthesis method has been optimized for high yield and purity, and several variations have been reported in the literature.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16(21(24)22-19-12-14-23(2)15-13-19)25-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-11,16,19H,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZYQGRHTDCPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(biphenyl-4-yloxy)-N-(1-methylpiperidin-4-yl)propanamide

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